molecular formula C14H12N2O4S B8107317 Benzyl(5-methyl-2,4-dinitrophenyl)sulfane

Benzyl(5-methyl-2,4-dinitrophenyl)sulfane

Cat. No.: B8107317
M. Wt: 304.32 g/mol
InChI Key: LLIAIOFHBCTOSW-UHFFFAOYSA-N
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Description

Benzyl(5-methyl-2,4-dinitrophenyl)sulfane is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a 5-methyl-2,4-dinitrophenyl sulfane moiety. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-methyl-2,4-dinitrophenyl)sulfane typically involves the reaction of benzyl chloride with 5-methyl-2,4-dinitrophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl(5-methyl-2,4-dinitrophenyl)sulfane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(5-methyl-2,4-dinitrophenyl)sulfane has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

  • Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Benzyl(5-methyl-2,4-dinitrophenyl)sulfane can be compared with other similar compounds, such as Benzyl(2,4-dinitrophenyl)sulfane and Benzyl(3,5-dinitrophenyl)sulfane. These compounds share similar structural features but differ in the position of the nitro groups on the phenyl ring, which can influence their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Benzyl(2,4-dinitrophenyl)sulfane

  • Benzyl(3,5-dinitrophenyl)sulfane

  • N-Benzyl-2,4-dinitrobenzenesulfonamide

Properties

IUPAC Name

1-benzylsulfanyl-5-methyl-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-10-7-14(21-9-11-5-3-2-4-6-11)13(16(19)20)8-12(10)15(17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIAIOFHBCTOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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